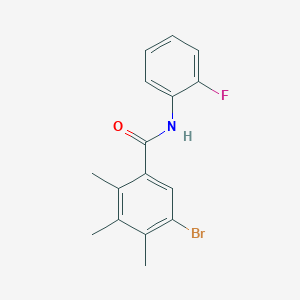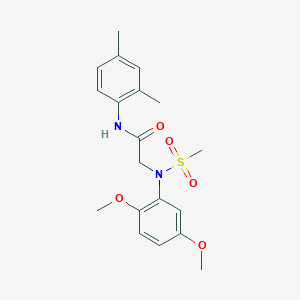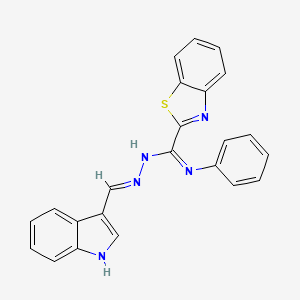![molecular formula C21H24N4O2 B6046937 [3-[[4-(2-Hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6046937.png)
[3-[[4-(2-Hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]-naphthalen-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[[4-(2-Hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]-naphthalen-2-ylmethanone is a complex organic compound that features a triazole ring, a piperidine ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[[4-(2-Hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]-naphthalen-2-ylmethanone typically involves multiple steps. One common approach is the use of click chemistry to form the triazole ring. This involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst. The piperidine ring can be introduced through a nucleophilic substitution reaction, while the naphthalene moiety can be attached via a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition step and continuous flow reactors for the subsequent steps to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-[[4-(2-Hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]-naphthalen-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the naphthalene moiety can be reduced to a hydroxyl group using reagents like sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted triazoles.
Scientific Research Applications
[3-[[4-(2-Hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]-naphthalen-2-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of [3-[[4-(2-Hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]-naphthalen-2-ylmethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, which may inhibit certain enzymes. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The naphthalene moiety can intercalate into DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share the triazole ring but differ in the other substituents.
Piperidine Derivatives: Compounds with a piperidine ring but different functional groups.
Naphthalene Derivatives: Compounds with a naphthalene moiety but different substituents.
Uniqueness
[3-[[4-(2-Hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]-naphthalen-2-ylmethanone is unique due to the combination of its three distinct moieties, which confer a range of chemical and biological properties
Properties
IUPAC Name |
[3-[[4-(2-hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-11-9-20-15-25(23-22-20)14-16-4-3-10-24(13-16)21(27)19-8-7-17-5-1-2-6-18(17)12-19/h1-2,5-8,12,15-16,26H,3-4,9-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIZOINNXBXCOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3C=C2)CN4C=C(N=N4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-{[({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6046864.png)

![4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-(1-thiophen-2-ylethyl)benzamide](/img/structure/B6046872.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B6046889.png)
![1-[3-(Methoxymethyl)pyrrolidin-1-yl]-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanone](/img/structure/B6046890.png)
![N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide](/img/structure/B6046896.png)
![5-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(oxan-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6046899.png)
![2-(Naphthalen-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B6046906.png)
![4-[(methylthio)acetyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B6046910.png)
![(5E)-1-(2,4-dichlorophenyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B6046925.png)
![N-[[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide](/img/structure/B6046928.png)


![1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpiperazine](/img/structure/B6046950.png)
